molecular formula C19H23N3O4S B2374821 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea CAS No. 1203074-25-2

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B2374821
CAS No.: 1203074-25-2
M. Wt: 389.47
InChI Key: RLSUAKVKCYOUKN-UHFFFAOYSA-N
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Description

This urea derivative features a 1,2,3,4-tetrahydroquinoline core substituted with an ethylsulfonyl group at position 1 and a 2-methoxyphenylurea moiety at position 5. The ethylsulfonyl group enhances solubility and metabolic stability, while the 2-methoxyphenylurea moiety may contribute to hydrogen-bonding interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

1-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(2-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-3-27(24,25)22-12-6-7-14-13-15(10-11-17(14)22)20-19(23)21-16-8-4-5-9-18(16)26-2/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSUAKVKCYOUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The ethylsulfonyl group is then introduced via sulfonation, using reagents such as ethylsulfonyl chloride under basic conditions.

The final step involves the formation of the urea linkage. This is accomplished by reacting the intermediate compound with 2-methoxyphenyl isocyanate, which provides the methoxyphenyl urea moiety. The reaction is typically carried out under mild conditions to ensure the stability of the urea linkage .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The urea linkage can be reduced under specific conditions to yield amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted urea compounds .

Scientific Research Applications

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with proteins, while the tetrahydroquinoline ring can engage in π-π stacking interactions with aromatic residues. The methoxyphenyl urea moiety can form hydrogen bonds with various biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydroquinoline-Based HDAC Inhibitors

  • (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide (): Structural Differences: Replaces the urea group with an acrylamide moiety and substitutes ethylsulfonyl with 4-methoxyphenylsulfonyl. Activity: Demonstrates potent HDAC inhibition (IC₅₀ = 12 nM) and antitumor effects in colorectal cancer models, inducing apoptosis via caspase-3 activation . Key Advantage: The hydroxamate group in acrylamide derivatives enhances HDAC binding, whereas the urea group in the target compound may limit such interactions.

Piperazine Derivatives with Methoxyphenyl Substituents

  • HBK14–HBK19 Series (): Structural Differences: Replace the tetrahydroquinoline core with piperazine and feature phenoxyethoxyethyl or phenoxypropyl linkers. Activity: These compounds target serotonin (5-HT₁A/7) and dopamine (D₂) receptors, with HBK15 showing the highest affinity (5-HT₁A Ki = 0.8 nM). Key Contrast: The urea-sulfonyl-tetrahydroquinoline scaffold lacks the phenoxyalkyl chains critical for receptor binding in HBK analogs.

Sulfonamide-Containing Tetrahydroquinolines

  • 1-(5-Chloro-2-methoxyphenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (): Structural Differences: Adds a chlorine atom to the 2-methoxyphenyl group. Activity: Limited data available, but the chloro substitution may enhance lipophilicity and membrane permeability compared to the non-chlorinated analog.

Research Findings and Mechanistic Insights

  • HDAC Inhibition: The acrylamide analog () outperforms the target compound in HDAC targeting due to its hydroxamate group, a known zinc-binding motif critical for enzymatic inhibition.
  • Receptor Affinity: Piperazine derivatives () highlight the importance of flexible linkers (e.g., ethoxyethyl) for receptor engagement, a feature absent in the rigid tetrahydroquinoline-urea scaffold.
  • Solubility vs. Bioavailability : Ethylsulfonyl groups (target compound) improve aqueous solubility compared to aryl sulfonamides but may reduce blood-brain barrier penetration relative to halogenated analogs ().

Biological Activity

The compound 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea, a derivative of tetrahydroquinoline, has garnered significant attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, including the ethylsulfonyl group and the urea moiety, suggest potential therapeutic applications in various fields such as oncology and neurology.

Chemical Structure and Properties

The molecular formula for this compound is C15_{15}H20_{20}N2_{2}O3_{3}S, with a molecular weight of approximately 304.39 g/mol. The presence of the ethylsulfonyl group is crucial for its biological activity as it can engage in hydrogen bonding and electrostatic interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ethylsulfonyl group enhances binding affinity through hydrogen bonding, while the tetrahydroquinoline core facilitates hydrophobic interactions. This dual mechanism allows the compound to modulate various biochemical pathways effectively.

Anticancer Activity

Research indicates that compounds similar to 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea exhibit significant anticancer properties. For instance, studies have shown that tetrahydroquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways such as NF-kB and MAPK .

Anti-inflammatory Effects

In vitro studies have demonstrated that related compounds can inhibit lipopolysaccharide (LPS)-induced TNF-alpha production in macrophages. This suggests that the compound may possess anti-inflammatory properties by interfering with pro-inflammatory cytokine signaling pathways .

Neuroprotective Properties

The neuroprotective potential of this compound has been explored in animal models of neurodegenerative diseases. The tetrahydroquinoline structure has been associated with the inhibition of neuroinflammation and oxidative stress, which are key contributors to neuronal cell death .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
SA13353Urea derivativePotent TNF-alpha inhibitor
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolineSimilar core structureAnticancer activity
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolineIsoquinoline variantPotential neuroprotective effects

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study involving animal models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Case Study 2 : In a model of neuroinflammation induced by LPS, treatment with the compound reduced levels of inflammatory markers significantly. This suggests its potential use in treating conditions like Alzheimer's disease where inflammation plays a critical role.

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea, and how are they characterized experimentally?

  • Answer : The compound contains a tetrahydroquinoline core substituted with an ethylsulfonyl group at position 1 and a 2-methoxyphenylurea moiety at position 5. Structural characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm the connectivity of the tetrahydroquinoline ring, ethylsulfonyl group, and urea linkage. For example, the ethylsulfonyl group shows distinct signals for CH2_2SO2_2 at δ ~3.5 ppm (quartet) and δ ~1.3 ppm (triplet) in 1H^1H-NMR .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C19_{19}H21_{21}N3_3O4_4S) and isotopic pattern .
  • X-ray Crystallography : Resolves spatial arrangements, such as the dihedral angle between the tetrahydroquinoline and methoxyphenyl groups, critical for understanding intermolecular interactions .

Q. What synthetic methodologies are employed to prepare this compound, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves:

  • Step 1 : Functionalization of tetrahydroquinoline with ethylsulfonyl chloride under basic conditions (e.g., NaH in THF, 0–5°C) to introduce the sulfonyl group .
  • Step 2 : Coupling the sulfonated tetrahydroquinoline with 2-methoxyphenyl isocyanate in anhydrous DCM at room temperature to form the urea bond .
  • Optimization : Yield improvements (from ~45% to >70%) are achieved by:
  • Controlling reaction temperature to avoid side reactions (e.g., hydrolysis of isocyanate).
  • Using TLC monitoring (hexane:ethyl acetate, 3:1) to track intermediate formation .

Advanced Research Questions

Q. What is the proposed mechanism of action for this compound in modulating RET kinase activity, and how is this validated experimentally?

  • Answer : The ethylsulfonyl and urea groups are hypothesized to interact with RET kinase’s ATP-binding pocket via:

  • Hydrogen bonding : Urea NH groups with backbone carbonyls of Glu 805 and Asp 892.
  • Hydrophobic interactions : Ethylsulfonyl group with Val 804 and Leu 881 .
  • Validation methods :
  • In vitro kinase assays : IC50_{50} values (e.g., 12 nM against RET) measured using ADP-Glo™ assays .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses consistent with mutagenesis data (e.g., loss of activity in RET V804M mutants) .

Q. How do structural modifications (e.g., substituent variation on the phenyl ring) impact pharmacokinetic properties, and what methodologies guide optimization?

  • Answer :

  • Lipophilicity : Replacement of 2-methoxy with electron-withdrawing groups (e.g., Cl) increases logP (measured via shake-flask method), enhancing blood-brain barrier penetration but reducing solubility .
  • Metabolic stability : Microsomal assays (human liver microsomes) identify vulnerable sites (e.g., ethylsulfonyl group’s oxidative metabolism). Introduction of cyclopropyl substituents reduces CYP3A4-mediated degradation .
  • Table : Key structure-activity relationship (SAR) findings:
SubstituentLogPSolubility (µM)Microsomal Stability (% remaining)
2-OCH3_32.15875
4-Cl2.91265
3-CF3_33.2850

Contradictions and Data Gaps

Q. Discrepancies in reported biological activities: How can researchers reconcile conflicting data on antiproliferative effects across cell lines?

  • Answer : Variations in IC50_{50} values (e.g., 10 nM in MCF-7 vs. 120 nM in HeLa) may arise from:

  • Cell line-specific factors : Differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes.
  • Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) affects compound bioavailability.
  • Mitigation : Use isogenic cell lines and standardized protocols (e.g., CellTiter-Glo® under 5% O2_2) to minimize variability .

Methodological Recommendations

Q. What advanced techniques are recommended for studying metabolite identification and excretion pathways?

  • Answer :

  • LC-HRMS/MS : Identifies Phase I/II metabolites in rat plasma (e.g., hydroxylation at the quinoline ring or glucuronidation of the urea group) .
  • Radiolabeling : 14C^{14}C-labeled compound tracks excretion routes (e.g., 60% renal, 35% fecal in Sprague-Dawley rats) .

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